4-{[(4-Benzylpiperazin-1-yl)imino]methyl}-2-methoxyphenol
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Overview
Description
4-{[(4-Benzylpiperazin-1-yl)imino]methyl}-2-methoxyphenol is a complex organic compound with the molecular formula C19H23N3O2 and a molecular weight of 325.414 g/mol . This compound is known for its unique structure, which includes a benzylpiperazine moiety linked to a methoxyphenol group through an imino-methyl bridge. It is primarily used in scientific research due to its potential biological activities.
Preparation Methods
The synthesis of 4-{[(4-Benzylpiperazin-1-yl)imino]methyl}-2-methoxyphenol typically involves the reductive amination of 4-benzylpiperazine with 2-methoxybenzaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The product is then purified and characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
4-{[(4-Benzylpiperazin-1-yl)imino]methyl}-2-methoxyphenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxyphenol moieties.
Scientific Research Applications
4-{[(4-Benzylpiperazin-1-yl)imino]methyl}-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Benzylpiperazin-1-yl)imino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often stabilized by hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site .
Comparison with Similar Compounds
4-{[(4-Benzylpiperazin-1-yl)imino]methyl}-2-methoxyphenol is unique due to its specific structure and bioactivity. Similar compounds include:
4-[(4-Benzylpiperazin-1-yl)methyl]aniline: This compound has a similar benzylpiperazine moiety but differs in its functional groups.
4-[(4-Benzylpiperazin-1-yl)propoxy]-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound includes a chromen-2-one structure and exhibits significant antimicrobial activity.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)iminomethyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-19-13-17(7-8-18(19)23)14-20-22-11-9-21(10-12-22)15-16-5-3-2-4-6-16/h2-8,13-14,23H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSUJZQWPPACLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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